5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride
Overview
Description
5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride is a useful research compound. Its molecular formula is C14H16ClNS and its molecular weight is 265.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride is the platelets in the blood . It acts as a platelet aggregation inhibitor , which means it prevents platelets from clumping together and forming blood clots.
Mode of Action
This compound interacts with its targets (the platelets) by inhibiting their ability to aggregate or clump together . This is achieved by blocking the receptors on the platelets that are responsible for initiating the aggregation process .
Biochemical Pathways
The compound affects the blood coagulation pathway . By inhibiting platelet aggregation, it prevents the formation of blood clots, which are a key part of the coagulation process . This can have downstream effects on other processes in the body, such as the circulatory system and the heart’s function.
Result of Action
The primary result of the compound’s action is a significant decrease in the ability of platelets to aggregate . This can lead to a reduction in the formation of blood clots, which can be beneficial in conditions where there is a risk of clot formation, such as in certain cardiovascular diseases .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is stored at a temperature of +5°C and shipped at room temperature . It is also soluble in water and ethanol , which can affect its bioavailability and efficacy. The compound’s action can also be influenced by the physiological environment in the body, such as the pH of the blood and the presence of other substances that can interact with it.
Biochemical Analysis
Biochemical Properties
It is known to be a platelet modifying agent , suggesting that it interacts with enzymes, proteins, and other biomolecules involved in platelet function.
Cellular Effects
It has been shown to inhibit platelet aggregation , which suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism related to platelet function.
Molecular Mechanism
Given its role as a platelet modifying agent , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to platelet function.
Properties
IUPAC Name |
5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS.ClH/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14;/h1-5,7,9H,6,8,10-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXKRSKJDSEPQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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